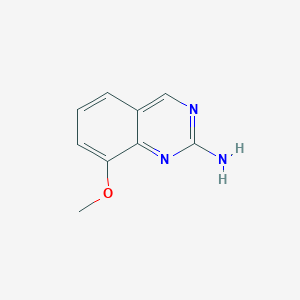

2-Amino-8-methoxyquinazoline

Descripción

Propiedades

IUPAC Name |

8-methoxyquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZMAAQLRLRCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CN=C(N=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587793 | |

| Record name | 8-Methoxyquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-15-6 | |

| Record name | 8-Methoxy-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxyquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-8-methoxyquinazoline: A Technical Guide for Chemical Research and Drug Discovery

This guide provides an in-depth overview of the fundamental chemical and physical properties of 2-Amino-8-methoxyquinazoline (CAS No. 708-15-6), a heterocyclic amine with potential applications in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established principles of chemical reactivity and structural analysis to serve as a comprehensive resource for laboratory investigation.

Core Compound Identity and Physicochemical Properties

This compound is a substituted quinazoline, a class of bicyclic heteroaromatic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2][3] The presence of an amino group at the 2-position and a methoxy group at the 8-position imparts specific electronic and steric characteristics that influence its reactivity, solubility, and potential biological target interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 708-15-6 | [4] |

| Molecular Formula | C₉H₉N₃O | [5] |

| Molecular Weight | 175.19 g/mol | Calculated |

| IUPAC Name | 8-methoxyquinazolin-2-amine | |

| Appearance | Predicted: Off-white to light yellow solid | Based on similar compounds |

| Melting Point | Not experimentally determined in available literature. | - |

| Boiling Point | Not experimentally determined in available literature. | - |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is expected. | [6][7][8] |

| pKa | Not experimentally determined; the 2-amino group is expected to be basic. | - |

Synthesis and Chemical Reactivity

The synthesis of 2-aminoquinazolines is well-established in the chemical literature. A common and effective strategy involves the cyclization of an appropriately substituted 2-aminobenzonitrile with a source of the C2-N fragment. For this compound, a plausible synthetic route would start from 2-amino-3-methoxybenzonitrile.

Proposed Synthetic Workflow

The following diagram outlines a generalized, yet robust, synthetic pathway for the preparation of this compound. This approach is based on established acid-mediated annulation reactions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Generalized Synthesis of 2-Aminoquinazolines

This protocol is a representative example for the synthesis of 2-aminoquinazoline derivatives and can be adapted for this compound.

I. Reagents and Materials

-

2-amino-3-methoxybenzonitrile

-

N-Benzyl cyanamide (as a representative cyanamide source)

-

Hydrochloric acid (4 M in 1,4-dioxane)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

II. Procedure

-

To a solution of 2-amino-3-methoxybenzonitrile (1.0 mmol) and N-benzyl cyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).

-

Heat the reaction mixture at 100 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

III. Characterization The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not widely available in the public domain, theoretical predictions based on its structure provide valuable guidance for its identification.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C4-H) | ~8.5 | s |

| Aromatic H (C5-H, C6-H, C7-H) | 6.8 - 7.5 | m |

| Amino H (-NH₂) | ~6.5 | br s |

| Methoxy H (-OCH₃) | ~3.9 | s |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |

| C2 | ~161 | |

| C4 | ~150 | |

| C8a | ~149 | |

| C8 | ~148 | |

| C4a | ~118 | |

| C7 | ~117 | |

| C5 | ~115 | |

| C6 | ~114 | |

| -OCH₃ | ~56 |

Note: These are predicted values and actual experimental results may vary.

Mass Spectrometry

The expected exact mass for the protonated molecule [M+H]⁺ is approximately 176.0818 m/z. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Biological and Pharmacological Context

The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][9] Specifically, 2-aminoquinazoline derivatives have been investigated as inhibitors of various kinases and as antagonists for G-protein coupled receptors.[10]

While the specific biological activity of this compound has not been extensively reported, its structural similarity to known bioactive molecules suggests it could be a valuable intermediate or a candidate for screening in various biological assays.

Potential Areas of Investigation

Caption: Potential avenues for biological evaluation.

Handling, Storage, and Safety

As with any chemical reagent, this compound should be handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Safety: While specific toxicity data is unavailable, related amino-heterocyclic compounds may cause skin, eye, and respiratory irritation.[11] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

References

- Alchem.Pharmtech. CAS 708-15-6 | this compound. [Link]

- Vasudevan, A., et al. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 14(19), 4879-82.

- IJFMR.

- Semantic Scholar. Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

- ResearchGate. Synthesis of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3). [Link]

- ResearchGate. Structures of 8-methoxy-quinazoline-2,4-diones and corresponding.... [Link]

- Angene International Limited. This compound|CAS 708-15-6. [Link]

- MDPI. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. [Link]

- MDPI.

- MDPI. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. [Link]

- ResearchGate. (PDF) Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)

- PubChem. 2-Amino-8-quinolinol. [Link]

- ChemBK. 2-AMINO-8-HYDROXYQUINOLINE. [Link]

- Indian Journal of Fundamental and Applied Life Sciences. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

- ResearchGate.

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

- PubMed. An effective organic solvent system for the dissolution of amino acids. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound|CAS 708-15-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 6. researchgate.net [researchgate.net]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijfmr.com [ijfmr.com]

- 10. Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

A Technical Guide to the Synthesis of 2-Amino-8-methoxyquinazoline from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 2-amino-8-methoxyquinazoline, a valuable scaffold in medicinal chemistry. Starting from the readily available precursor, 3-methoxyanthranilic acid, this document details a two-step synthetic pathway involving the formation of a key guanidine intermediate followed by a thermal cyclization. We will explore the underlying reaction mechanisms, provide a detailed, step-by-step experimental protocol, and discuss critical process parameters and characterization techniques. This guide is designed to equip researchers in organic synthesis and drug development with the practical knowledge required for the successful synthesis and validation of this important heterocyclic compound.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Many clinically approved drugs, such as Gefitinib, Erlotinib, and Prazosin, feature the quinazoline core, underscoring its therapeutic importance.[3]

The 2-aminoquinazoline moiety, in particular, is a crucial pharmacophore. The amino group at the C2 position often serves as a key hydrogen bond donor, facilitating critical interactions with biological targets like protein kinases.[4][5] The 8-methoxy substitution can influence the molecule's physicochemical properties, such as solubility and metabolic stability, and can provide an additional vector for molecular recognition within a target's binding site. Therefore, developing robust synthetic routes to substituted 2-aminoquinazolines like this compound is of significant interest to the drug discovery community.

Retrosynthetic Analysis & Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and efficient synthetic plan. The primary disconnection occurs at the N1-C2 and N3-C4 bonds of the pyrimidine ring, leading back to a guanidine derivative of 3-methoxyanthranilic acid. This intermediate can, in turn, be conceptually derived from 3-methoxyanthranilic acid and a guanylating agent, such as cyanamide.

Caption: Forward synthesis workflow for this compound.

Step-by-Step Procedure

Step 1: Synthesis of 1-(2-Carboxy-6-methoxyphenyl)guanidine

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyanthranilic acid (16.7 g, 0.1 mol) and ethanol (100 mL).

-

Stir the mixture to form a suspension.

-

Add cyanamide (8.4 g, 0.2 mol, as a 50% aqueous solution) to the suspension.

-

Carefully add concentrated hydrochloric acid (8.3 mL, ~0.1 mol) dropwise.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The starting material should be consumed.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the white solid precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the guanidine intermediate. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, place the crude 1-(2-carboxy-6-methoxyphenyl)guanidine from the previous step.

-

Add Dowtherm A (200 mL) to the flask.

-

Heat the mixture with stirring to 240-250 °C. Water will begin to distill off as the cyclization proceeds.

-

Maintain the temperature for 2-3 hours, or until the evolution of water ceases.

-

Allow the reaction mixture to cool to approximately 80-90 °C.

-

Carefully add toluene (150 mL) to the mixture to precipitate the product.

-

Cool the mixture to room temperature and collect the solid product by vacuum filtration.

-

Wash the crude product with toluene (2 x 30 mL) and then hexanes (2 x 30 mL).

Purification and Characterization

-

The crude product can be purified by recrystallization. Suspend the solid in a 1 M aqueous sodium hydroxide solution to remove any unreacted acidic starting material, filter, and wash with water until the filtrate is neutral.

-

Recrystallize the resulting solid from an ethanol/water mixture to afford this compound as a pure crystalline solid.

-

Characterization:

-

Melting Point: Determine the melting point and compare it with literature values.

-

¹H NMR: Confirm the structure by analyzing the proton NMR spectrum. Expect characteristic signals for the aromatic protons and the methoxy group.

-

¹³C NMR: Further confirm the structure by analyzing the carbon NMR spectrum.

-

Mass Spectrometry: Determine the molecular weight to confirm the identity of the product (Expected [M+H]⁺ ≈ 176.08 g/mol ).

-

Process Optimization and Troubleshooting

-

Incomplete Guanidinylation: If the first step does not go to completion, ensure the quality of the cyanamide and the acidity of the reaction medium. An additional equivalent of HCl can sometimes drive the reaction forward.

-

Low Yield in Cyclization: The temperature of the cyclization is critical. Temperatures below 230 °C may lead to incomplete reaction, while excessively high temperatures can cause decomposition. The use of a high-boiling, inert solvent like Dowtherm A is essential for maintaining a stable reaction temperature.

-

Purification Issues: If the final product is difficult to purify, a column chromatography step on silica gel (using a gradient of ethyl acetate in hexanes or dichloromethane in methanol) can be employed.

Safety Considerations

-

Cyanamide: is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Concentrated Hydrochloric Acid: is corrosive. Handle with care, using appropriate PPE.

-

High-Temperature Reaction: The cyclization step is performed at high temperatures. Use a heating mantle with a temperature controller and ensure the glassware is free of cracks. Perform the reaction behind a safety shield.

-

Solvents: Ethanol, toluene, and hexanes are flammable. Keep away from ignition sources.

Conclusion

The synthesis of this compound from 3-methoxyanthranilic acid via a two-step guanidinylation and cyclization protocol represents an efficient and scalable method for producing this valuable medicinal chemistry building block. The procedure utilizes readily available starting materials and follows a mechanistically sound pathway. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably synthesize and purify this compound, facilitating further exploration of its potential in drug discovery and development programs.

References

- Asif, M. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.

- O'Donnell, J. C., et al. Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry. 2017.

- Al-Suhaimi, E. A., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. 2023.

- Asif, M. A Review on Pharmacological Activities of Quinazolinone Derivatives.

- Gomes, M. M., et al. Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. 2023.

- Kaur, R., et al. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. ResearchGate. 2020.

- Sjögren, M. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. 2007.

- Qin, Y., et al. Strategies for access to 2-aminoquinazolines. ResearchGate. 2023.

- Tzani, A., et al. Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. ResearchGate. 2021.

- Wang, G., et al. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. 2023.

- Alagarsamy, V. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. 2021.

- Xushnud, Y. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. 2023.

- Pandya, C. D., et al. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. PMC. 2017.

Sources

- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. scielo.br [scielo.br]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Amino-8-methoxyquinazoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its versatile structure allows for substitution at various positions, leading to a wide array of pharmacological activities. Among these, 2-aminoquinazoline derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of 2-Amino-8-methoxyquinazoline, a specific derivative with potential for further exploration in drug discovery and development. While direct experimental data for this compound is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a thorough understanding of its chemical nature and potential applications.

Chemical Structure and IUPAC Name

IUPAC Name: 8-methoxyquinazolin-2-amine

Chemical Structure:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-methoxybenzonitrile.

-

Addition of Guanidine: Add guanidine hydrochloride to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

-

Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality behind Experimental Choices:

-

Base: A strong base like sodium ethoxide is crucial to deprotonate guanidine, making it a more potent nucleophile for the cyclization reaction.

-

Solvent: Anhydrous ethanol is a suitable solvent for this reaction as it can dissolve the reactants and is compatible with the strong base.

-

Heat: The cyclization reaction typically requires elevated temperatures to proceed at a reasonable rate.

Spectroscopic Characterization (Predicted)

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. Below are the predicted key signals:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm, corresponding to the protons on the quinazoline ring. The specific splitting patterns will depend on the coupling between adjacent protons.

-

Methoxy Protons: A singlet at approximately δ 3.9-4.1 ppm, integrating to three protons.

-

Amino Protons: A broad singlet at approximately δ 5.0-6.0 ppm, integrating to two protons. This peak may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm.

-

C2 Carbon (attached to amino group): A signal around δ 160-165 ppm.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 175, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragmentation patterns for quinazolines would be expected, including the loss of small molecules like HCN and CH₃.

Potential Applications in Drug Development

The 2-aminoquinazoline scaffold is a well-established pharmacophore in modern drug discovery, with several approved drugs targeting various diseases. The introduction of a methoxy group at the 8-position can influence the compound's pharmacokinetic and pharmacodynamic properties.

Kinase Inhibition:

Many 2-aminoquinazoline derivatives have been developed as potent and selective kinase inhibitors. [1][2]Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The quinazoline core can mimic the adenine ring of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity. The 8-methoxy substituent could potentially form hydrogen bonds with amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity.

Signaling Pathway Inhibition:

Caption: Potential inhibition of a key cancer signaling pathway.

Structure-Activity Relationship (SAR) Insights:

Based on studies of related 2-aminoquinazoline derivatives, the following SAR insights can be inferred for this compound:

-

2-Amino Group: This group is often crucial for activity, acting as a key hydrogen bond donor.

-

8-Methoxy Group: The position and nature of this substituent can significantly impact potency and selectivity. The methoxy group can influence the electronic properties of the ring system and provide an additional point of interaction with the target protein.

-

Quinazoline Core: Provides the rigid scaffold necessary for proper orientation within the binding pocket of the target enzyme.

Conclusion

This compound represents a promising, yet underexplored, molecule within the broader class of bioactive quinazolines. While specific experimental data is currently limited, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and potential therapeutic applications. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties and biological activities are inferred from a wealth of data on structurally related compounds. Further investigation into this molecule could lead to the discovery of novel drug candidates with improved efficacy and selectivity, particularly in the realm of kinase inhibition for cancer therapy.

References

- Alchem.Pharmtech. CAS 708-15-6 | this compound.

- Angene International Limited. This compound|CAS 708-15-6.

- Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters. 2013;23(16):4493-4500.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. 2023;28(19):6893.

- 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. 2002;12(12):1657-1661.

- Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. 2021;12(8):1237-1264.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. 2023;28(7):3015.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2022;27(19):6619.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. 2013;21(1):35.

- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.

- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Bioorganic Chemistry. 2019;86:442-455.

- Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. BenchChem.

- Quinazoline synthesis. Organic Chemistry Portal.

- Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air. Green Chemistry. 2017;19(13):2945-2951.

- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules. 2018;23(9):2169.

- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. 2023;28(8):3361.

- Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4- Oxoquinazoline and Their 2,4-DNP Derivatives. International Journal for Multidisciplinary Research. 2025;7(5).

- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. 2021;26(18):5537.

- Interpretation of 1H-NMR and 13C-NMR data for compound 8.

- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Scientific Reports. 2022;12(1):12345.

- Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone deriv

- Fragment

- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.

- Ion fragmentation of small molecules in mass spectrometry. SlideShare.

- Mass Spectrometry Part 8 - Fragment

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. 2015;2(4).

- Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds.

- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020;25(18):4288.

- Pharmacological Activities of Aminophenoxazinones. Molecules. 2020;25(23):5693.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-8-methoxyquinazoline

Introduction

2-Amino-8-methoxyquinazoline is a heterocyclic organic compound with a molecular formula of C₉H₉N₃O and a CAS Number of 708-15-6.[1][2] As a derivative of the quinazoline scaffold, which is a core structure in numerous biologically active molecules, this compound is of significant interest to researchers in medicinal chemistry and drug development. The quinazoline ring system is known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties. The specific substitutions of an amino group at the 2-position and a methoxy group at the 8-position are expected to modulate the electronic properties and biological activity of the parent quinazoline molecule.

Accurate structural elucidation and characterization are paramount in the development of any new chemical entity. This in-depth technical guide provides a detailed overview of the expected spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes data from structurally analogous compounds and foundational spectroscopic principles to provide a reliable predictive framework for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel quinazoline derivatives.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound features a bicyclic system composed of a pyrimidine ring fused to a benzene ring. The substituents, an amino group at C2 and a methoxy group at C8, introduce specific functionalities that give rise to characteristic spectroscopic signatures.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would display distinct signals for the aromatic protons, the amino protons, and the methoxy protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |

| ~9.2 | s | 1H | H4 | - |

| ~7.6 | dd | 1H | H5 | J = 8.0, 1.0 |

| ~7.4 | t | 1H | H6 | J = 8.0 |

| ~7.1 | dd | 1H | H7 | J = 8.0, 1.0 |

| ~6.8 | br s | 2H | NH₂ | - |

| ~3.9 | s | 3H | OCH₃ | - |

Interpretation and Rationale:

-

Aromatic Protons: The quinazoline ring system gives rise to a set of signals in the aromatic region. The proton at position 4 (H4) is expected to be the most deshielded due to the influence of the adjacent nitrogen atoms, appearing as a singlet downfield. The protons on the benzene ring (H5, H6, and H7) will exhibit characteristic splitting patterns. H5 and H7 are expected to appear as doublets of doublets due to both ortho and meta coupling, while H6 will likely be a triplet due to coupling with its two ortho neighbors.

-

Amino Protons: The protons of the amino group at C2 are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Methoxy Protons: The three protons of the methoxy group at C8 are magnetically equivalent and will therefore appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Signal averaging (e.g., 16-64 scans) may be necessary to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve sensitivity.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C2 |

| ~155 | C8a |

| ~150 | C4 |

| ~148 | C8 |

| ~134 | C6 |

| ~127 | C4a |

| ~118 | C5 |

| ~115 | C7 |

| ~56 | OCH₃ |

Interpretation and Rationale:

-

Quaternary Carbons: The carbon atoms C2, C4, C8, C4a, and C8a are expected to show distinct chemical shifts. C2, being bonded to two nitrogen atoms, will be significantly deshielded. C8, bonded to the electron-donating methoxy group, will also be downfield.

-

Aromatic CH Carbons: The protonated carbons of the benzene ring (C5, C6, and C7) will appear in the typical aromatic region.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a singlet in the upfield region.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for improving the signal-to-noise ratio.

-

Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3050-3000 | C-H stretch (aromatic) | Aromatic Ring |

| 2950-2850 | C-H stretch (aliphatic) | Methoxy Group |

| 1650-1600 | C=N stretch | Quinazoline Ring |

| 1620-1580 | N-H bend | Primary Amine |

| 1580-1450 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-O stretch (asymmetric) | Aryl Ether |

| 1050-1000 | C-O stretch (symmetric) | Aryl Ether |

Interpretation and Rationale:

-

N-H Vibrations: The primary amino group will give rise to two characteristic stretching bands in the high-frequency region, as well as a bending vibration around 1600 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.

-

Ring Vibrations: The C=N and C=C stretching vibrations of the quinazoline ring system will produce a series of sharp bands in the 1650-1450 cm⁻¹ region.

-

C-O Vibrations: The aryl ether linkage of the methoxy group will show characteristic asymmetric and symmetric C-O stretching bands.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular weight is 175.19 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 160 | [M - CH₃]⁺ |

| 146 | [M - HCN]⁺ |

| 132 | [M - CH₃ - CO]⁺ |

Interpretation and Fragmentation Pathway:

Under electron ionization (EI), the molecular ion ([M]⁺) is expected to be observed at m/z 175. The fragmentation of quinazoline derivatives often involves characteristic losses.[3] For this compound, the following fragmentation pathways are plausible:

-

Loss of a Methyl Radical: The methoxy group can undergo cleavage to lose a methyl radical (•CH₃), resulting in a fragment ion at m/z 160.

-

Loss of Hydrogen Cyanide: A common fragmentation pathway for quinazolines is the loss of hydrogen cyanide (HCN) from the pyrimidine ring, which would lead to a fragment at m/z 148.

-

Loss of Carbon Monoxide: Following the loss of the methyl radical, the resulting fragment may lose carbon monoxide (CO), yielding a fragment at m/z 132.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Data Processing: The data system will display the mass spectrum, from which the m/z of the molecular ion and any fragment ions can be determined. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers to confirm the identity, purity, and structure of this compound upon its synthesis. The characteristic signals and fragmentation patterns outlined herein should serve as reliable benchmarks for the successful elucidation of this promising heterocyclic molecule.

References

- Alchem Pharmtech. CAS 708-15-6 | this compound. [Link]

- Angene International Limited. This compound|CAS 708-15-6. [Link]

- Yamamoto, H., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 9, 822841. [Link]

- PubChem. Quinazolin-2-amine. [Link]

- SpectraBase. Quinazoline, 8-methoxy-. [Link]

- Tiwari, A. R., & Bhanage, B. M. (2016). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-substituted Benzylamines under Transition Metal-Free Conditions. RSC Advances, 6(84), 80975-80981. [Link]

- Al-Shammari, M. B., et al. (2014). Crystal structure of 4-methoxyquinazoline.

- NIST WebBook. 2-Quinolinamine. [Link]

- NIST WebBook. 8-Quinolinamine. [Link]

Sources

Solubility Determination of 2-Amino-8-methoxyquinazoline: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The aqueous and organic solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining the solubility of 2-Amino-8-methoxyquinazoline, a key heterocyclic scaffold in medicinal chemistry, often utilized in the synthesis of kinase inhibitors. While specific solubility data for this compound is not extensively published, this paper outlines the theoretical principles and provides detailed, field-proven experimental protocols to empower researchers to generate high-quality, reliable solubility data. We will delve into the industry-standard shake-flask method for thermodynamic equilibrium solubility, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification.

Introduction: The Critical Role of Solubility

This compound is a substituted quinazoline derivative. The quinazoline core is a privileged scaffold found in numerous approved drugs, most notably kinase inhibitors like gefitinib and erlotinib. As such, understanding the physicochemical properties of its analogues is paramount for successful drug discovery and development.

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is not merely a physical data point; it is a critical attribute that dictates:

-

Process Chemistry: Influences choices for reaction solvents, crystallization conditions, and purification strategies.

-

Formulation Development: Dictates the feasibility of different dosage forms (e.g., oral, intravenous). Poor aqueous solubility is a major hurdle for oral drug bioavailability.[1]

-

Pharmacokinetics: A drug must be in solution to be absorbed. Low solubility can lead to poor absorption, low bioavailability, and high inter-patient variability.[1][2]

-

In Vitro Screening: Undissolved compound in biological assays can lead to inaccurate and misleading results.[3][4]

As per the International Council for Harmonisation (ICH) Q6A guidelines, solubility is a fundamental property that must be characterized when setting specifications for new drug substances.[5][6][7] This guide provides the practical "how-to" for this essential characterization.

Theoretical Foundations of Solubility

The solubility of a compound like this compound is governed by its molecular structure and the properties of the solvent.

Physicochemical Properties of the Solute

While experimental data for this compound is sparse, we can infer its likely behavior from its structure and that of similar molecules.

-

Lipophilicity (LogP): The quinazoline ring system is aromatic and generally nonpolar, while the amino and methoxy groups add some polarity. The overall structure is expected to be lipophilic, suggesting higher solubility in organic solvents than in water. For comparison, the related 2-aminoquinoline has a LogP of 1.87.[8] Kinase inhibitors, a class to which derivatives of this compound belong, are often lipophilic molecules.[1][9]

-

Ionization State (pKa): The 2-amino group is basic and will be protonated at acidic pH. This ionization dramatically increases polarity. According to the Henderson-Hasselbalch equation, the solubility of a basic compound will increase as the pH of the aqueous medium drops below its pKa.[10][11][12][13][14] Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.

-

Crystal Lattice Energy: For a solid to dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. A high melting point often correlates with high lattice energy and, consequently, lower solubility. The melting point of the related 2-amino-8-hydroxyquinoline is 157-160°C, suggesting significant crystal lattice forces to overcome.[15][16]

Solvent Properties

The principle of "like dissolves like" is the guiding concept.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Water is highly polar, and the solubility of a lipophilic molecule like this compound is expected to be low. Methanol and ethanol are more moderate in polarity and are likely to be better solvents.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are polar but cannot donate hydrogen bonds. Dimethyl sulfoxide (DMSO) is a powerful and versatile solvent for many organic compounds and is often used for initial stock solutions in biological screening.[4] Many kinase inhibitors show their highest solubility in DMSO.[17][18]

-

Nonpolar Solvents (e.g., Chloroform, THF): These solvents may be effective depending on the overall lipophilicity of the compound.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the equilibrium (or thermodynamic) solubility of a compound is the Shake-Flask Method .[19][20] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing the most reliable and relevant data for formulation and development.[20][21]

Rationale for Method Selection

We choose the shake-flask method over kinetic methods because it measures the true thermodynamic equilibrium, which is crucial for understanding the stable state of the drug in a formulation. Kinetic solubility often starts from a DMSO stock and can lead to supersaturated, thermodynamically unstable solutions, thereby overestimating the true solubility.[3][4][19]

Step-by-Step Experimental Workflow

Objective: To determine the solubility of this compound in a panel of selected solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., pH 7.4 Phosphate-Buffered Saline (PBS), Water, Methanol, Ethanol, Acetonitrile, DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point of ~5-10 mg is typically sufficient.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a consistent speed (e.g., 250 rpm) in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. The long incubation ensures that the system reaches thermodynamic equilibrium.[3][4][20]

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the solid settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) and carefully collect the supernatant. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Sample Preparation for Analysis: Dilute the clear, saturated filtrate with a suitable mobile phase (as determined by the HPLC method) to a concentration that falls within the linear range of the calibration curve. A series of dilutions (e.g., 10-fold, 100-fold, 1000-fold) is recommended.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in Section 4.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a robust and precise technique for quantifying the concentration of soluble compounds.[21][22][23]

Creating a Calibration Curve

Rationale: A calibration (or standard) curve is essential for converting the HPLC peak area of your unknown sample into a precise concentration.

Protocol:

-

Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or Acetonitrile).

-

Serial Dilutions: Perform a series of accurate serial dilutions from the stock solution to create at least 5-7 standards of decreasing concentration. The concentration range should bracket the expected concentration of your diluted experimental samples.

-

HPLC Analysis: Inject each standard onto the HPLC system and record the peak area at the appropriate UV wavelength (λmax).

-

Plotting: Plot the peak area (y-axis) versus the known concentration (x-axis). Perform a linear regression on the data. A good calibration curve should have a coefficient of determination (R²) value > 0.995.

Sample Analysis Workflow

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. The final solubility is calculated by multiplying the concentration obtained from the HPLC by the dilution factor used.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (µg/mL) | Solubility (mM) | Qualitative Class |

| Water (pH 7.0) | <10 | <0.06 | Very Poorly Soluble |

| PBS (pH 7.4) | <10 | <0.06 | Very Poorly Soluble |

| 0.1 N HCl (pH 1) | ~500 | ~2.85 | Sparingly Soluble |

| Methanol | ~2,000 | ~11.4 | Soluble |

| Ethanol | ~250 | ~1.43 | Slightly Soluble |

| Acetonitrile | ~150 | ~0.86 | Slightly Soluble |

| DMSO | >10,000 | >57.1 | Freely Soluble |

Note: Values are hypothetical and for illustrative purposes. Molar solubility calculated using MW = 175.19 g/mol .

Interpretation:

-

Aqueous Solubility: As hypothesized, the compound exhibits very low solubility in neutral aqueous media but shows a significant increase at acidic pH, confirming the role of the basic amino group in its pH-dependent solubility.

-

Organic Solubility: The compound shows good solubility in polar organic solvents, with DMSO being an excellent solvent. This is consistent with data for other kinase inhibitors.[18]

Conclusion and Best Practices

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By adhering to the principles of thermodynamic equilibrium using the shake-flask method and employing precise HPLC-UV quantification, researchers can generate reliable data crucial for decision-making in drug discovery and development.

Key Best Practices:

-

Purity: Always use a well-characterized solid material of the highest possible purity.

-

Equilibrium: Ensure sufficient equilibration time; for some crystalline compounds, 48 hours or more may be necessary.

-

Temperature Control: Maintain strict temperature control throughout the experiment as solubility is temperature-dependent.

-

pH Measurement: For aqueous buffers, always measure the pH of the final saturated solution to check for any shifts.[19]

-

Validation: The HPLC method should be validated for linearity, accuracy, and precision.

By following these protocols, scientists can confidently characterize the solubility of this compound and other novel chemical entities, paving the way for more informed and successful research and development programs.

References

- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. [Link]

- (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015).

- Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

- Hemmani, N., et al. (2022). The Journey towards Solubility Assessment of Small Molecules Using HPLC-DAD. Medical Sciences Forum. [Link]

- Study of pH-dependent solubility of organic bases.

- Henderson-Hasselbalch equation – An ABC of PK/PD.

- ICH Q6A Guidelines to Ensure Patient Safety. Pharmaceutical Networking. [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- Thermodynamic solubility.

- Shake-Flask Solubility Assay. Bienta. [Link]

- Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PubMed. [Link]

- Hemmani, N., et al. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

- ICH Q6A Guideline. Scribd. [Link]

- ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. ICH. [Link]

- ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Particle Analytical. [Link]

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

- Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PMC - NIH. [Link]

- Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

- Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link]

- Roskoski Jr, R. (2022).

- 1-6 Specifications.

- Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubiliz

- Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization | Request PDF.

- CAS 708-15-6 | this compound. Alchem.Pharmtech. [Link]

- 2-Aminoquinoline. PubChem. [Link]

- 2-AMINO-8-HYDROXYQUINOLINE. ChemBK. [Link]

- This compound|CAS 708-15-6.

- 8-Aminoquinoline. PubChem. [Link]

- 2-Amino-8-quinolinol. PubChem. [Link]

Sources

- 1. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 6. scribd.com [scribd.com]

- 7. database.ich.org [database.ich.org]

- 8. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. brimr.org [brimr.org]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 15. chembk.com [chembk.com]

- 16. 2-AMINO-8-HYDROXYQUINOLINE price,buy 2-AMINO-8-HYDROXYQUINOLINE - chemicalbook [chemicalbook.com]

- 17. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 21. sciforum.net [sciforum.net]

- 22. mdpi.com [mdpi.com]

- 23. blog.brewerscience.com [blog.brewerscience.com]

An In-depth Technical Guide to the Discovery and History of Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry. Its derivatives have exhibited a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs. This guide provides a comprehensive overview of the discovery and historical development of quinazoline derivatives, detailing key synthetic milestones, their diverse pharmacological applications, and the intricate signaling pathways they modulate.

Part 1: The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Milestones

The journey into the world of quinazolines began in the mid-19th century, characterized by foundational synthetic discoveries that laid the groundwork for future pharmacological exploration.

1.1 Initial Synthesis and Characterization

The first documented synthesis of a quinazoline derivative was achieved in 1869 by Peter Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen with anthranilic acid.[1][2] However, it was not until 1895 that the parent quinazoline molecule was synthesized by August Bischler and Lang via the decarboxylation of its 2-carboxy derivative.[3][4] A more practical and satisfactory synthesis was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[1][5] The name "quinazoline" itself was proposed by Widdege in 1887.[3]

A significant leap forward in the synthesis of functionalized quinazolines came with the advent of the Niementowski quinazoline synthesis in 1895.[3][4] This method, which involves the reaction of anthranilic acids with amides, provided a versatile route to 4-oxo-3,4-dihydroquinazolines and remains a fundamental approach in contemporary quinazoline chemistry.[3]

1.2 Evolution of Synthetic Methodologies

Throughout the 20th and into the 21st century, the synthetic repertoire for quinazoline derivatives has expanded dramatically, enabling the creation of vast libraries of compounds for biological screening. Modern methods often focus on efficiency, atom economy, and the introduction of diverse functional groups. These include:

-

Metal-Catalyzed Reactions: Transition metals like palladium, copper, and iron are now widely used to catalyze the formation of the quinazoline core and to introduce substituents with high precision.[6][7]

-

Microwave-Assisted Synthesis: This technique has significantly accelerated reaction times and often improves yields for the synthesis of quinazoline analogs.[8]

-

Multi-Component Reactions: These elegant strategies allow for the construction of complex quinazoline derivatives in a single step from three or more starting materials, enhancing synthetic efficiency.

-

Aza-Reactions: Methods like the Aza-Wittig and Aza-Diels-Alder reactions have proven to be powerful tools for constructing the quinazoline ring system.[8]

The continuous development of these and other novel synthetic strategies is crucial for exploring the vast chemical space of quinazoline derivatives and for optimizing their pharmacological properties.[8]

Part 2: From Scaffold to Blockbuster Drugs: The Pharmacological Revolution

The true significance of the quinazoline scaffold lies in its remarkable versatility as a pharmacophore. Derivatives have been shown to possess a wide array of biological activities, leading to their development as treatments for a multitude of diseases.[9][10]

2.1 Anticancer Activity: The Kinase Inhibitor Breakthrough

Perhaps the most impactful application of quinazoline derivatives has been in the field of oncology. A major breakthrough came with the discovery that 4-anilinoquinazoline derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers.

This discovery paved the way for the development of a new class of targeted cancer therapies. Key examples of FDA-approved quinazoline-based EGFR inhibitors include:

-

Gefitinib (Iressa®): Approved in 2003, gefitinib was one of the first EGFR inhibitors to enter the market for the treatment of non-small-cell lung carcinoma.[5] It functions by binding to the ATP-binding site of EGFR, thereby inhibiting the Ras signal transduction cascade that promotes cancer cell growth.[5]

-

Erlotinib (Tarceva®): Another important EGFR inhibitor, erlotinib has also proven effective in treating non-small-cell lung cancer and other solid tumors.[5]

-

Afatinib (Gilotrif®): Approved in 2013, afatinib is an irreversible inhibitor of both EGFR and human epidermal growth factor receptor 2 (HER2).[5] Its irreversible binding mode provides activity against some tumors that have developed resistance to first-generation inhibitors like gefitinib and erlotinib.[5]

-

Lapatinib (Tykerb®): Approved in 2007, lapatinib is a dual inhibitor of EGFR and HER2, used in the treatment of advanced or metastatic breast cancer.[5]

The success of these drugs has cemented the quinazoline scaffold as a "privileged structure" in the design of kinase inhibitors.

2.2 A Spectrum of Therapeutic Potential

Beyond their celebrated role in cancer therapy, quinazoline derivatives have demonstrated a wide range of other pharmacological activities, including:

-

Antimicrobial and Antifungal: Various quinazoline compounds have been synthesized and evaluated for their ability to combat bacterial and fungal infections.[8][9]

-

Anti-inflammatory and Analgesic: Certain derivatives have shown promise as anti-inflammatory and pain-relieving agents.[2][8]

-

Anticonvulsant: The quinazoline nucleus has been explored for its potential in developing new treatments for epilepsy and other seizure disorders.[9][11]

-

Antimalarial: Historically, natural products containing the quinazolinone alkaloid structure, such as febrifugine, have been investigated for their antimalarial properties.[12]

-

Antihypertensive: Some quinazoline derivatives have been studied for their ability to lower blood pressure.[9]

-

Antiviral: The antiviral potential of quinazoline compounds is an active area of research.[9]

This remarkable diversity in biological activity underscores the immense potential of the quinazoline scaffold in drug discovery.[4][10]

Part 3: Mechanistic Insights and Experimental Protocols

A deep understanding of the mechanism of action and the ability to reliably synthesize and evaluate quinazoline derivatives are critical for researchers in this field.

3.1 Targeting Signaling Pathways: The EGFR Example

The anticancer effect of quinazoline-based EGFR inhibitors is a direct result of their ability to interfere with key cellular signaling pathways.

Caption: EGFR signaling pathway and inhibition by a quinazoline derivative.

As illustrated, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a signaling cascade through Ras, Raf, MEK, and ERK, ultimately leading to gene transcription that promotes cell proliferation and survival. Quinazoline inhibitors like gefitinib block this pathway at its origin by competitively inhibiting the ATP binding site on EGFR, thus preventing its activation.[5]

3.2 Representative Synthetic Protocol: Niementowski Quinazoline Synthesis

This protocol outlines a general procedure for the synthesis of a 4(3H)-quinazolinone derivative, a common core structure in many biologically active quinazolines.

Objective: To synthesize 2-methyl-4(3H)-quinazolinone from anthranilic acid and acetamide.

Materials:

-

Anthranilic acid

-

Acetamide

-

Sand bath or heating mantle

-

Round-bottom flask

-

Reflux condenser

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Reactant Mixture: In a round-bottom flask, thoroughly mix a 1:5 molar ratio of anthranilic acid and acetamide.

-

Heating: Gently heat the mixture using a sand bath or heating mantle. The mixture will melt into a clear liquid.

-

Reaction: Continue heating the liquid mixture to a temperature of 180-200°C. Ammonia gas will be evolved, and the reaction mixture will gradually solidify. Maintain this temperature for approximately 30 minutes.

-

Cooling and Dissolution: Allow the reaction mixture to cool. Once cooled, add water to the flask and heat to dissolve the solid product.

-

Crystallization: Pour the hot aqueous solution into a crystallization dish and allow it to cool slowly. Crystals of 2-methyl-4(3H)-quinazolinone will form.

-

Isolation and Purification: Collect the crystals by filtration, wash with a small amount of cold water, and allow them to air dry. The product can be further purified by recrystallization from hot water or ethanol if necessary.

Caption: Workflow for the Niementowski Quinazoline Synthesis.

Part 4: The Future of Quinazoline Derivatives

The rich history and proven therapeutic success of quinazoline derivatives ensure their continued prominence in drug discovery. Future research will likely focus on:

-

Novel Drug Targets: Exploring the activity of quinazoline libraries against new and emerging biological targets.

-

Overcoming Drug Resistance: Designing next-generation quinazoline derivatives that can circumvent resistance mechanisms developed against existing drugs.[5]

-

Targeted Drug Delivery: Developing quinazoline-based conjugates and probes for more precise drug delivery and diagnostic applications.[13]

-

Polypharmacology: Intentionally designing quinazoline derivatives that can modulate multiple targets simultaneously to achieve synergistic therapeutic effects.

The journey of the quinazoline nucleus, from its initial synthesis to its current status as a privileged scaffold, is a testament to the power of medicinal chemistry. The continued exploration of this versatile heterocyclic system holds immense promise for the development of new and improved therapies for a wide range of human diseases.

References

- Wikipedia. Quinazoline. [Link]

- MDPI. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

- PMC - PubMed Central.

- National Institutes of Health. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. [Link]

- PubMed. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. [Link]

- MDPI.

- PubMed. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. [Link]

- WJPR. Novel quinazoline derivatives: key pharmacological activities. [Link]

- ResearchGate. History of discovery and development of antibiotics in chemotherapy. [Link]

- MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

- PMC - PubMed Central. Quinazoline derivatives: synthesis and bioactivities. [Link]

- ResearchGate. Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H)-quinazolinone and 2,4 (1H,3H)-quinazilinedione. [Link]

- PMC - PubMed Central. Quinazolinones, the Winning Horse in Drug Discovery. [Link]

- Organic Chemistry Portal. Quinazoline synthesis. [Link]

- MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

- PubMed. The synthesis of some quinazoline nucleosides. [Link]

- ResearchGate.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinazoline - Wikipedia [en.wikipedia.org]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 11. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 2-Amino-8-methoxyquinazoline

Foreword: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically approved drugs.[1][2] This guide provides a comprehensive framework for the initial biological activity screening of a specific, yet underexplored, derivative: 2-Amino-8-methoxyquinazoline. Our approach is grounded in the established bioactivities of the broader quinazoline class, which prominently include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, experience-driven pathway for elucidating the therapeutic potential of this promising molecule.

I. Foundational Anticancer Activity Screening

The anticancer potential of quinazoline derivatives is well-documented, with many acting as inhibitors of key signaling proteins in cancer progression.[3] A significant number of these compounds function as tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[4] Given this precedent, our primary anticancer screening strategy for this compound will focus on cytotoxicity against relevant cancer cell lines and a preliminary investigation into its potential mechanism of action.

A. Initial Cytotoxicity Profiling

The first step in assessing anticancer potential is to determine the cytotoxic effects of this compound across a panel of human cancer cell lines. The choice of cell lines is critical and should be guided by the known targets of quinazoline derivatives.

Recommended Cell Lines:

-

MCF-7: A human breast adenocarcinoma cell line that is widely used in cancer research.[5][6]

-

A549: A human lung carcinoma cell line, particularly relevant as some EGFR inhibitors are used in lung cancer treatment.[7][8]

-

HepG2: A human liver carcinoma cell line.[7]

-

SW480: A human colon adenocarcinoma cell line.[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

-

Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or a known quinazoline-based EGFR inhibitor like Gefitinib).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Data | Reference Data |

| A549 | Lung Carcinoma | Experimental Data | Reference Data |

| HepG2 | Liver Carcinoma | Experimental Data | Reference Data |

| SW480 | Colon Adenocarcinoma | Experimental Data | Reference Data |

B. Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Should this compound exhibit significant cytotoxicity, the next logical step is to investigate its mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death) and/or cell cycle arrest.

Experimental Workflow: Mechanistic Elucidation

Caption: Workflow for investigating the anticancer mechanism.

Experimental Protocols:

-